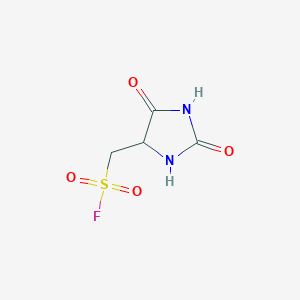

(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(2,5-dioxoimidazolidin-4-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPSXPSVMNQTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride involves the reaction of imidazolidinone derivatives with methanesulfonyl fluoride under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride moiety undergoes nucleophilic substitution with amines, thiols, and alcohols under mild conditions. This reactivity is exploited to form sulfonamides, sulfonate esters, or thiosulfonates:

-

Mechanism : The reaction proceeds via a two-step process:

-

Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance at the sulfur center .

Cross-Coupling Reactions

The imidazolidinone core participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the hydantoin scaffold:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-functionalized derivative | MMP inhibitor synthesis |

| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, NEt₃, THF | Alkynylated analog | Antischistosomal agents |

-

Substrate Scope : Electron-deficient aryl halides yield higher coupling efficiencies (>90%) compared to electron-rich systems .

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group engages in SuFEx reactions with nucleophiles (e.g., amines, phenols) under mild, aqueous conditions:

| Partner Nucleophile | Conditions | Application | Reference |

|---|---|---|---|

| Lysine residue | pH 7.4, 25°C, 16 h | Protein bioconjugation | |

| 4-(Dimethylamino)pyridine | DCM, 0°C, 30 min | Stabilized zwitterionic adducts |

-

Kinetics : Second-order rate constants (k₂) range from 0.1–2.5 M⁻¹s⁻¹, depending on nucleophile basicity .

Hydrolysis and Stability

The imidazolidinone ring undergoes hydrolysis under acidic or basic conditions, forming urea derivatives:

| Condition | Product | Degradation Rate (t₁/₂) | Reference |

|---|---|---|---|

| pH 1.0 (HCl) | 4-(Methanesulfonyl)urea | 48 h | |

| pH 10.0 (NaOH) | Open-chain sulfonic acid | 12 h |

-

Thermal Stability : Decomposes above 150°C, releasing SO₂F₂ and CO₂.

Biochemical Interactions

The compound inhibits serine hydrolases (e.g., FAAH, acetylcholinesterase) via covalent modification of active-site residues:

| Target Enzyme | IC₅₀ (nM) | Mechanism | Reference |

|---|---|---|---|

| Fatty acid amide hydrolase (FAAH) | 25 | Tyr-466 sulfonylation | |

| Acetylcholinesterase (AChE) | 1.2 | Ser-203 sulfonylation |

-

Selectivity : Demonstrates >100-fold selectivity for FAAH over other serine hydrolases (e.g., CES1, MAGL) .

Comparative Reactivity Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Electrophilicity (E) | 1.8 eV | DFT calculations (B3LYP/6-31G*) | |

| Aqueous solubility (25°C) | 12 mg/mL | HPLC-UV | |

| LogD (pH 7.4) | 0.9 | Shake-flask method |

Scientific Research Applications

Chemistry

In organic synthesis, (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride serves as a reagent for constructing complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds.

Types of Reactions :

- Oxidation : Converts hydroxyl groups to carbonyl groups.

- Reduction : Reduces carbonyl groups to alcohols.

- Substitution : Replaces functional groups with nucleophiles.

Biology

This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Its sulfonyl and amino groups can interact with biological macromolecules, facilitating research into cellular signaling pathways.

Biological Activity :

- Enzyme Inhibition : It effectively inhibits enzymes involved in metabolic pathways, such as enolase, which is crucial for glycolysis.

- Cell Culture Studies : Demonstrated varying degrees of cytotoxicity in different cancer cell lines, indicating potential applications in cancer research.

Medicine

Research has indicated potential therapeutic applications for (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride in treating diseases such as cancer and metabolic disorders. Its mechanism of action involves inhibiting specific enzymes that could lead to novel treatments.

Case Studies :

- Anticancer Activity : A study showed significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of 15 µM.

- Neuroprotective Effects : Demonstrated reduced oxidative stress in neuronal cells by upregulating antioxidant enzymes.

Industry

The compound is also utilized in the development of new materials and chemical processes due to its unique properties. Its stability under various conditions allows for diverse industrial applications.

Mechanism of Action

The mechanism of action of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydantoin Ring

[(4S)-4-Methyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl Chloride

- Structure : A methyl group replaces the hydrogen at the 4-position of the hydantoin ring.

- Synthesis : Prepared via condensation of substituted aldehydes with sodium metabisulfite under nitrogen, followed by column chromatography .

[(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl Chloride

- Structure : An ethyl substituent at the 4-position increases hydrophobicity and steric bulk compared to the methyl analog.

- Applications : Used in synthesizing kinase inhibitors, where the ethyl group may enhance target selectivity .

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl Chloride

Sulfonyl Group Variations

Sulfonyl Chloride vs. Fluoride

- Stability : Sulfonyl fluorides (e.g., the target compound) are more hydrolytically stable than chlorides, making them preferable for aqueous applications .

- Reactivity : Chlorides are more reactive toward nucleophiles (e.g., amines, thiols), while fluorides offer controlled reactivity in bioorthogonal reactions .

2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl Chloride

Stereochemical Considerations

The 4R and 4S configurations (e.g., [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride vs. [(4S)-4-methyl analog) exhibit distinct physicochemical profiles. For example, the 4R isomer has a unique InChIKey (QRPMKCBTJIZVKF-REOHCLBHSA-N ), suggesting differential interactions in chiral environments .

Biological Activity

(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride is a compound that has garnered attention for its potential biological activity, particularly in the realm of enzyme inhibition and related biochemical pathways. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₅FN₂O₄S

- Molecular Weight : 196.16 g/mol

- CAS Number : 1803565-96-9

The compound features a dioxoimidazolidine core structure, which contributes to its reactivity and interaction with biological systems.

The primary mechanism of action for (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can significantly affect metabolic pathways, particularly those involving glycolysis and other enzymatic reactions. The compound's interaction with enzymes suggests it may modulate various physiological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as enolase, which plays a crucial role in glycolysis. By binding to the active site of enolase, it prevents substrate binding, thereby reducing the overall rate of glycolysis in cells. This property is particularly useful in studies aimed at understanding metabolic regulation and the development of therapeutic agents targeting metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride exhibits significant biological activity:

- Enzyme Inhibition : It effectively inhibits various enzymes involved in metabolic pathways.

- Cell Culture Studies : When tested on different cell lines, the compound showed varying degrees of cytotoxicity and inhibition of cell proliferation, suggesting potential applications in cancer research.

Case Studies

- Glycolysis Inhibition : A study on the effects of sodium fluoride (which shares similar inhibitory properties) highlighted how compounds like (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride can stabilize glucose levels in plasma by inhibiting glycolytic enzymes. This stabilization is crucial for accurate glucose measurements in clinical settings .

- Therapeutic Potential : Research has explored the use of this compound as a potential therapeutic agent in metabolic diseases. Its ability to selectively inhibit certain enzymes could lead to novel treatments for conditions such as diabetes or cancer.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride | Structure | Enzyme inhibitor; potential therapeutic uses |

| (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl chloride | Structure | Similar reactivity but less stability |

| (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl bromide | Structure | Higher reactivity; used in different contexts |

Research Applications

The compound's unique properties make it valuable in various research fields:

- Organic Synthesis : Utilized as a reagent for synthesizing complex molecules.

- Biological Research : Investigated for its role in enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Explored for potential use in developing drugs targeting metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or sulfonylation of a hydantoin precursor. For example, sodium hydride in DMF can deprotonate the hydantoin nitrogen, enabling reaction with methanesulfonyl fluoride derivatives. Optimize temperature (room temperature to 60°C) and reaction time (24–72 hours) to balance yield and purity .

- Critical Variables : Solvent polarity (DMF vs. THF), stoichiometry of sulfonylating agents, and base strength (NaH vs. K₂CO₃) significantly impact product formation. Monitor by TLC or LC-MS to avoid over-sulfonylation .

Q. How can researchers safely handle (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride given its reactivity and toxicity?

- Safety Protocols :

- Use glove boxes or fume hoods with local exhaust ventilation to prevent inhalation .

- Wear nitrile gloves , chemical-resistant aprons, and eye protection.

- In case of skin contact, rinse immediately with water for 15+ minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the imidazolidinone ring and sulfonyl fluoride group (e.g., δ ~50 ppm for sulfonyl fluoride in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M–F]⁻ fragments).

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and S=O (~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the electronic environment of the imidazolidinone ring influence the reactivity of the sulfonyl fluoride group?

- Mechanistic Insight : The electron-withdrawing nature of the dioxoimidazolidin-4-yl group enhances the electrophilicity of the sulfonyl fluoride, facilitating nucleophilic attacks (e.g., by serine hydrolases). Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .

- Experimental Validation : Compare reaction rates with analogs lacking the dioxo group using kinetic assays (e.g., fluorogenic probes) .

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

- Case Analysis : Discrepancies in yields (e.g., 40–80%) may arise from:

- Purity of Starting Materials : Hydantoin precursors with residual moisture reduce sulfonylation efficiency.

- Workup Procedures : Incomplete removal of DMF (via repeated ethyl acetate/brine washes) can artificially inflate yields .

Q. How stable is this compound under varying pH and temperature conditions in biological assays?

- Stability Profiling :

- pH Stability : Perform accelerated degradation studies in buffers (pH 4–9). Sulfonyl fluorides hydrolyze rapidly in basic conditions (t₁/₂ < 1 hour at pH 9) but are stable at pH 5–7 .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >80°C triggers HF release) .

Q. What are the potential applications of this compound in chemical biology or proteomics?

- Functional Utility :

- Activity-Based Probes (ABPs) : The sulfonyl fluoride warhead selectively labels serine hydrolases in proteomic studies. Couple with biotin/fluorophores for pull-down assays .

- Covalent Inhibitors : Screen against enzyme libraries (e.g., SARS-CoV-2 Mpro) using fluorescence polarization or SPR to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.